molecular formula C24H27FN6O3S B2676080 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 951948-80-4

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No. B2676080
CAS RN: 951948-80-4
M. Wt: 498.58
InChI Key: ZKCJWKXRCWVHRU-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H27FN6O3S and its molecular weight is 498.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound has been explored for its potential in synthesizing new antimicrobial agents. Studies demonstrate the synthesis of fluoroquinolone-based 4-thiazolidinones from a lead molecule closely related to the given compound, showing promising antifungal and antibacterial activities. This research underlines the versatility of fluoroquinolone derivatives in developing new therapeutic agents against various microbial infections (Patel & Patel, 2010).

Enhancement of Antibacterial Potency

A series of modifications on the fluoroquinolone core, including the addition of various substituents, have been investigated to enhance antibacterial potency. Research focusing on structure-activity relationships of difluoroquinolones, including derivatives similar to the target compound, has led to the identification of sparfloxacin, a new quinolone antibacterial agent with significantly improved efficacy. This work highlights the potential for structural modifications of the fluoroquinolone scaffold to yield compounds with superior therapeutic profiles (Miyamoto et al., 1990).

Antitumor Applications

Investigations into the antitumor activity of fluoroquinolone derivatives have also been conducted. A novel approach utilizing fluoroquinolones as a base for the synthesis of s-triazolothiadiazines and pyrazolo s-triazoles derived from ciprofloxacin has been explored. This research indicates that modifications of the fluoroquinolone structure can shift its activity from antibacterial to antitumor, offering a new pathway for cancer drug development (Xie et al., 2012).

In Silico Analysis for Antibacterial Inhibition

An in silico study identified novel fluoroquinolones, including derivatives structurally related to the target compound, as effective inhibitors against the DNA gyrase of Staphylococcus aureus. This computational approach provides insight into designing fluoroquinolone-based antibacterial agents with enhanced efficacy through structure-based drug design (Sabbagh & Murad, 2015).

properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6O3S/c1-13(2)23-27-28-24(35-23)26-22(34)17-12-31(15-4-5-15)19-11-20(18(25)10-16(19)21(17)33)30-8-6-29(7-9-30)14(3)32/h10-13,15H,4-9H2,1-3H3,(H,26,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCJWKXRCWVHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

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